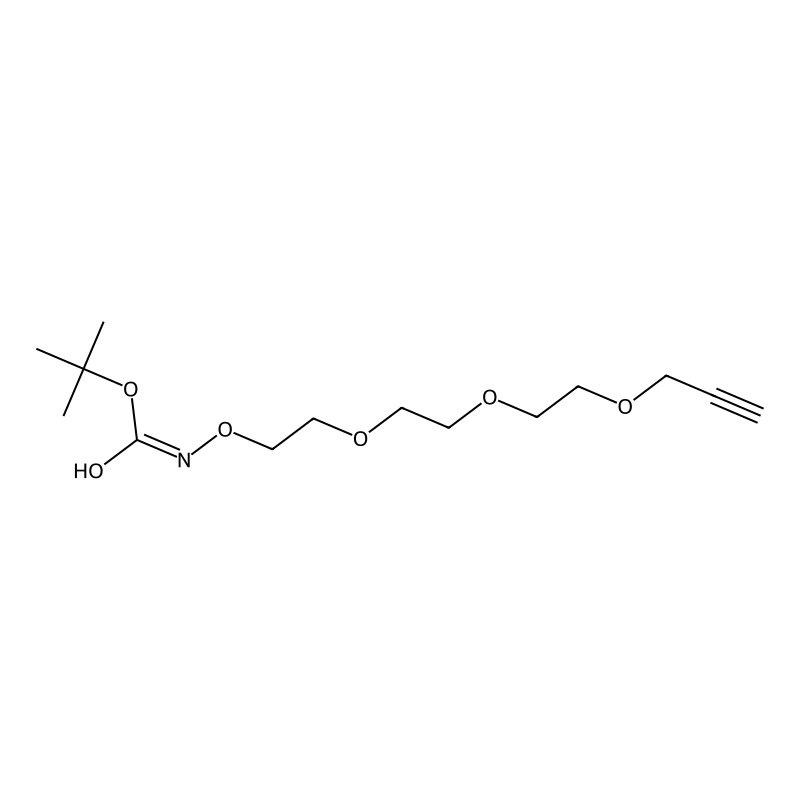

t-Boc-aminooxy-PEG3-Propargyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- t-Boc protecting group: This bulky group (tert-Butyloxycarbonyl) safeguards the aminooxy functionality (NH2-O-). Under mild acidic conditions, the t-Boc group can be selectively removed to reveal a free aminooxy group for further conjugation [].

- Polyethylene glycol (PEG) spacer: The PEG chain (PEG3) acts as a hydrophilic spacer arm, enhancing the water solubility of the entire molecule and reducing aggregation of conjugated biomolecules [].

- Propargyl group: The terminal propargyl moiety (C≡CH) facilitates conjugation with azide-containing molecules or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction [].

Bioconjugation Agent

t-Boc-aminooxy-PEG3-Propargyl serves as a versatile bioconjugation tool for attaching various biomolecules, including:

- Antibodies: The propargyl group can be conjugated to an azide-functionalized antibody, while the free aminooxy group (after deprotection) can be used to attach payloads like drugs, fluorophores, or imaging agents [].

- Peptides: Similar to antibodies, peptides containing azide groups can be conjugated to the propargyl moiety of t-Boc-aminooxy-PEG3-Propargyl. The deprotected aminooxy group can then be used for further bioconjugation steps.

- Carbohydrates: Azide-modified carbohydrates can be readily conjugated to the propargyl group, allowing for the creation of carbohydrate-based probes or drug conjugates [].

These bioconjugates find applications in various research areas, including targeted drug delivery, bioimaging, and the development of diagnostic tools.

Advantages of Using t-Boc-aminooxy-PEG3-Propargyl

- Orthogonality: The selective removal of the t-Boc group under mild acidic conditions allows for orthogonal conjugation, meaning other functional groups on the biomolecule remain unaffected [, ].

- Click Chemistry: The CuAAC reaction between the propargyl and azide groups is a powerful click chemistry reaction known for its high yield, specificity, and biocompatibility [].

- Water Solubility: The presence of the PEG spacer enhances the water solubility of the bioconjugate, making it suitable for biological applications [].

t-Boc-aminooxy-PEG3-Propargyl is a functionalized polyethylene glycol compound characterized by the presence of a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy functional group, and a propargyl moiety. This compound is particularly valuable in bioconjugation and click chemistry applications due to its unique structural features. The t-Boc group serves to protect the amino group, allowing for selective deprotection and further chemical modifications. The aminooxy group facilitates bioconjugation reactions, while the propargyl group enables efficient click chemistry reactions, making this compound an essential tool in pharmaceutical research and development .

The chemical reactivity of t-Boc-aminooxy-PEG3-Propargyl can be summarized as follows:

- Deprotection Reaction: The t-Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .

- Bioconjugation: The aminooxy group can react with carbonyl compounds to form stable oxime bonds, enabling site-specific conjugation of biomolecules .

- Click Chemistry: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known click reaction that allows for the efficient synthesis of complex molecules with high specificity and yield.

t-Boc-aminooxy-PEG3-Propargyl exhibits significant potential in biological applications due to its ability to facilitate targeted drug delivery and bioconjugation. The aminooxy functionality allows for conjugation with various biomolecules, including peptides and proteins, which can enhance the pharmacological properties of drugs. Additionally, the compound's PEGylation improves solubility and reduces immunogenicity, making it suitable for therapeutic applications .

The synthesis of t-Boc-aminooxy-PEG3-Propargyl typically involves several key steps:

- Preparation of PEG Backbone: The polyethylene glycol backbone is synthesized through standard polymerization techniques.

- Introduction of Aminooxy Group: The aminooxy functionality is introduced via a nucleophilic substitution reaction with an appropriate precursor.

- Protection with t-Boc Group: The amino group is protected using t-Boc anhydride under basic conditions to yield the final product.

- Incorporation of Propargyl Moiety: The propargyl group is added through a coupling reaction, often involving a terminal alkyne derivative .

t-Boc-aminooxy-PEG3-Propargyl has diverse applications in:

- Drug Development: It is used for site-specific drug conjugation, enhancing therapeutic efficacy.

- Bioconjugation Technologies: The compound facilitates the attachment of biomolecules for diagnostic and therapeutic purposes.

- Targeted Delivery Systems: Its unique functional groups allow for the design of targeted delivery vehicles that improve drug bioavailability .

Interaction studies involving t-Boc-aminooxy-PEG3-Propargyl focus on its ability to form stable conjugates with various biomolecules. These studies assess the kinetics and thermodynamics of bioconjugation reactions, often using techniques such as surface plasmon resonance or fluorescence spectroscopy to monitor binding interactions. Additionally, studies may explore its compatibility with different biological environments to evaluate its potential in therapeutic applications .

Several compounds share structural similarities with t-Boc-aminooxy-PEG3-Propargyl. These include:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Aminooxy-PEG3 | Lacks protective t-Boc group; directly reactive | More reactive but less stable |

| t-Boc-Aminooxy-PEG2 | Shorter PEG chain; similar bioconjugation capability | Less hydrophilic than PEG3 |

| t-Boc-Aminooxy-PEG4 | Longer PEG chain; enhanced solubility | Potentially better drug delivery |

| t-Boc-Aminooxy-PEG3-bromide | Contains bromide leaving group; useful for substitutions | Different reactivity profile |

t-Boc-aminooxy-PEG3-Propargyl stands out due to its balanced combination of stability from the t-Boc protection and versatility from both the aminooxy and propargyl groups, making it particularly effective in targeted applications within pharmaceutical research .

Molecular Architecture: PEG Spacer, t-Boc Protection, and Propargyl Functionality

t-Boc-aminooxy-PEG3-Propargyl represents a sophisticated multifunctional crosslinking molecule with the molecular formula C14H25NO6 and a molecular weight of 303.35 grams per mole [1] [2]. The compound features three distinct structural domains that work synergistically to provide unique bioconjugation capabilities.

The polyethylene glycol spacer unit consists of three ethylene glycol repeating units, designated as PEG3, which forms the central hydrophilic backbone of the molecule [1]. The PEG3 spacer provides enhanced aqueous solubility and biocompatibility, making the compound particularly suitable for biological applications [8] [29]. The hydrophilic nature of the polyethylene glycol segment significantly improves solubility in aqueous media while reducing potential immunogenicity compared to hydrophobic linkers [29] [32].

The tert-butoxycarbonyl protecting group serves as a temporary masking functionality for the aminooxy group [1] [5]. This protective strategy allows for selective chemical transformations while maintaining the integrity of the reactive aminooxy functionality [9] [19]. The t-Boc group demonstrates exceptional stability under basic conditions and to many nucleophilic reagents, making it the most common amine protecting group in non-peptide chemistry [9] [28].

The propargyl functionality provides a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry [1] [5]. This terminal alkyne group serves as a reactive handle for bioconjugation with azide-bearing compounds or biomolecules through copper-catalyzed click chemistry to yield stable triazole linkages [1] [22].

| Structural Component | Molecular Function | Chemical Properties |

|---|---|---|

| PEG3 Spacer | Hydrophilic linker | Increases aqueous solubility [1] |

| t-Boc Protection | Aminooxy masking | Acid-labile protection [9] |

| Propargyl Group | Click chemistry handle | Terminal alkyne reactivity [1] |

Spectroscopic Characterization Techniques (NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of t-Boc-aminooxy-PEG3-Propargyl through characteristic chemical shift patterns [14] [15]. The PEG backbone exhibits characteristic resonances with the repeating ethylene glycol units appearing as multiplets around 3.6 parts per million in proton nuclear magnetic resonance spectroscopy [14] [33]. The terminal methyl groups of the polyethylene glycol chain typically resonate at approximately 3.37 parts per million as singlets [14].

The tert-butoxycarbonyl protecting group displays a distinctive singlet at approximately 1.45 parts per million corresponding to the nine equivalent methyl protons of the tert-butyl group [28] [35]. The carbamate carbonyl carbon appears around 155 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, while the quaternary carbon of the tert-butyl group resonates near 80 parts per million [35].

The propargyl functionality exhibits characteristic alkyne resonances with the terminal alkyne proton appearing as a triplet around 2.5 parts per million in proton nuclear magnetic resonance spectroscopy [10] [25]. The alkyne carbon atoms typically resonate at approximately 80 and 75 parts per million in carbon-13 nuclear magnetic resonance spectroscopy [25].

Fourier transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups [16] [35] [38]. The tert-butoxycarbonyl group exhibits a strong carbonyl stretch at approximately 1700 wavenumbers [35] [38]. The carbamate nitrogen-hydrogen stretch appears as a medium intensity band around 3300-3400 wavenumbers [35] [38].

The propargyl alkyne functionality displays characteristic infrared absorption patterns with the carbon-carbon triple bond stretch appearing at 2100-2260 wavenumbers [36] [38]. Terminal alkynes show the strongest absorption in this region due to bond asymmetry [36] [39]. The alkyne carbon-hydrogen stretch occurs at 3200-3300 wavenumbers for terminal alkynes [36] [38].

The polyethylene glycol segments exhibit characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumbers region [38]. The methylene groups of the PEG backbone show carbon-hydrogen stretching absorptions between 2800-3000 wavenumbers [38].

| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |

|---|---|---|

| 1H NMR | 3.6 ppm | PEG backbone protons [14] |

| 1H NMR | 1.45 ppm | t-Boc methyl groups [28] |

| 1H NMR | 2.5 ppm | Terminal alkyne proton [10] |

| FT-IR | 1700 cm-1 | Carbamate carbonyl [35] |

| FT-IR | 2100-2260 cm-1 | Alkyne triple bond [36] |

| FT-IR | 3300-3400 cm-1 | Carbamate N-H stretch [35] |

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [40] [42]. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 304, corresponding to the molecular weight plus one hydrogen [42] [45]. The tert-butoxycarbonyl group exhibits characteristic fragmentation patterns with loss of the tert-butyl cation yielding fragment ions at mass-to-charge ratio 247 [40] [44].

The polyethylene glycol segments show characteristic fragmentation patterns with loss of ethylene glycol units generating fragments separated by 44 mass units [20]. Common polyethylene glycol fragment ions include masses at 45, 89, 133, and 177 corresponding to (C2H4O)xH+ species [20].

Physicochemical Properties: Solubility, Stability, and Reactivity

t-Boc-aminooxy-PEG3-Propargyl demonstrates exceptional solubility characteristics in both aqueous and organic solvent systems [1] [23]. The compound exhibits high solubility in water due to the hydrophilic polyethylene glycol spacer, with solubility exceeding 100 milligrams per milliliter in aqueous media [23] [26]. The polyethylene glycol backbone also confers solubility in polar organic solvents including dimethyl sulfoxide, dichloromethane, and dimethylformamide [1] [23].

The density of the compound is reported as 1.078 ± 0.06 grams per cubic centimeter at standard conditions [5]. The refractive index has been determined as 1.460, indicating moderate optical density [2]. These physical properties reflect the combined contributions of the polyethylene glycol backbone and the organic functional groups.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 303.35 g/mol | [1] [2] |

| Density | 1.078 ± 0.06 g/cm³ | [5] |

| Refractive Index | 1.460 | [2] |

| Water Solubility | >100 mg/mL | [23] |

The tert-butoxycarbonyl protecting group provides excellent stability under basic conditions and neutral pH environments [9] [28]. Deprotection occurs readily under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane, which promotes protonation of the carbamate oxygen followed by loss of the tert-butyl cation [9] [19]. The deprotection reaction proceeds through formation of carbamic acid, which spontaneously decarboxylates to yield the free aminooxy group [19] [28].

The aminooxy functionality exhibits high reactivity toward carbonyl compounds, forming stable oxime linkages with aldehydes and ketones [27] [30]. Aldoximes and ketoximes formed through these reactions demonstrate superior hydrolytic stability compared to analogous hydrazones, with resistance to hydrolysis being 102 to 103-fold greater in aqueous solution [27]. The oxime formation reaction proceeds efficiently under mildly acidic conditions with elimination of water [30].

The propargyl alkyne group participates readily in copper-catalyzed azide-alkyne cycloaddition reactions [1] [22]. These click chemistry reactions proceed with high efficiency and regioselectivity to form 1,2,3-triazole products [22] [25]. The reaction typically requires copper sulfate pentahydrate with sodium ascorbate as reducing agent, or alternative copper catalysts such as copper bromide with triphenylphosphine [22].

The compound demonstrates good storage stability when maintained at minus twenty degrees Celsius under inert atmosphere conditions [1]. The aminooxy functionality is inherently sensitive and reactive, requiring careful handling and storage to prevent degradation [3]. Long-term storage stability is optimal when the compound is kept in sealed containers under anhydrous conditions to prevent hydrolysis or oxidation reactions.

| Functional Group | Stability Conditions | Reactivity Profile |

|---|---|---|

| t-Boc Protection | Stable under basic/neutral pH [9] | Acid-labile deprotection [19] |

| Aminooxy Group | Sensitive to moisture [3] | Reactive toward carbonyls [27] |

| Propargyl Alkyne | Stable under ambient conditions [1] | Click chemistry substrate [22] |

The synthesis of tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl represents a sophisticated multifunctional bioconjugation scaffold that combines three distinct chemical domains: a protective tert-butyloxycarbonyl group, a reactive aminooxy functionality, and a terminal alkyne propargyl group connected via a polyethylene glycol spacer [2] [3]. This compound serves as a versatile crosslinking agent for advanced bioconjugation applications, requiring carefully optimized synthetic methodologies to ensure high purity and functional integrity.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis represents the most widely adopted strategy for incorporating tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl into peptide-based constructs [4] [5] [6]. The fluorenylmethoxycarbonyl strategy has emerged as the preferred approach due to its compatibility with the tert-butyloxycarbonyl protecting group and mild deprotection conditions that preserve the integrity of the aminooxy functionality [4] [5].

The general solid-phase peptide synthesis protocol begins with attachment of the first amino acid to an appropriate resin support, typically Rink amide resin for amide-terminated peptides or Wang resin for carboxylated products [4] [6]. Each subsequent amino acid incorporation follows a standardized cycle consisting of fluorenylmethoxycarbonyl deprotection using piperidine in dimethylformamide, thorough washing steps, amino acid coupling using activating reagents, and final washing procedures [4] [5] [6].

For incorporation of tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl derivatives, specialized coupling conditions are required. The sterically hindered nature of the polyethylene glycol backbone necessitates extended coupling times of two to four hours compared to standard amino acid coupling procedures [5] [6]. Optimized coupling reagents such as N,N-diisopropylcarbodiimide and N-hydroxysuccinimide or the more advanced COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have demonstrated superior efficiency for these challenging substrates [5] [7].

Table 1: Solid-Phase Peptide Synthesis Parameters for tert-Butyloxycarbonyl-aminooxy-Polyethylene Glycol-3-Propargyl Incorporation

| SPPS Parameter | Standard Protocol | Optimized for Aminooxy Linkers | Efficiency (%) |

|---|---|---|---|

| Coupling Reagent | EDC/NHS | DIC/NHS | 95-98 |

| Activating Reagent | HBTU/HATU | COMU | 98-99 |

| Base | DIPEA | DIPEA | N/A |

| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | 99 |

| Solvent | DMF | DMF/NMP mixture | N/A |

| Coupling Time | 1-2 hours | 2-4 hours | N/A |

| Deprotection Time | 2 × 20 minutes | 2 × 20 minutes | N/A |

| Temperature | Room temperature | Room temperature | N/A |

| Resin Type | Rink Amide | Wang/CTC | N/A |

The deprotection step requires particular attention when working with aminooxy-containing substrates. Standard fluorenylmethoxycarbonyl removal employs twenty percent piperidine in dimethylformamide applied in two treatment cycles of twenty minutes each [8] [9]. The piperidine-mediated deprotection proceeds through a two-step mechanism involving initial abstraction of the acidic proton at the 9-position of the fluorene ring system, followed by beta-elimination to generate a dibenzofulvene intermediate that is immediately trapped by piperidine to form stable adducts [8] [9].

Alternative deprotection reagents have been evaluated to minimize potential side reactions with the aminooxy functionality. 4-Methylpiperidine and piperazine have demonstrated comparable efficiency to piperidine while offering reduced toxicity and improved handling characteristics [8] [9]. The choice of deprotection base must balance effectiveness with preservation of the reactive aminooxy group throughout the synthesis [8] [9].

Recent advances in solid-phase peptide synthesis methodology have introduced microwave-assisted protocols that significantly accelerate both coupling and deprotection steps [9]. Microwave heating enables completion of amino acid coupling reactions in minutes rather than hours while maintaining high yields and product quality [9]. However, careful temperature control is essential when working with tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl substrates to prevent thermal degradation of the polyethylene glycol backbone.

Orthogonal Protection Strategies for Aminooxy and Propargyl Groups

Orthogonal protection represents a critical strategic consideration in the synthesis of multifunctional compounds containing both aminooxy and propargyl reactive sites [10] [11]. The concept of orthogonality requires that individual protecting groups can be selectively removed under specific conditions without affecting other protective functionalities present in the molecule [10] [11].

The tert-butyloxycarbonyl protecting group serves as the primary protective strategy for the aminooxy functionality in tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl [12] [13]. This protecting group demonstrates exceptional stability under basic conditions and neutral pH environments, enabling compatibility with fluorenylmethoxycarbonyl-based solid-phase peptide synthesis protocols [12] [13]. Deprotection occurs selectively under mild acidic conditions using trifluoroacetic acid in dichloromethane, which promotes protonation of the carbamate oxygen followed by loss of the tert-butyl cation [12] [13].

Table 2: Orthogonal Protection Strategies for Multifunctional Synthesis

| Protecting Group | Deprotection Conditions | Stability | Orthogonality with t-Boc |

|---|---|---|---|

| tert-Butoxycarbonyl (t-Boc) | TFA/dichloromethane (95:5) | Base stable, acid labile | N/A |

| Fluorenylmethoxycarbonyl (Fmoc) | Piperidine/DMF (20:80) | Acid stable, base labile | Orthogonal |

| Benzyloxycarbonyl (Cbz) | H₂/Pd-C or HBr/AcOH | Acid stable, hydrogenolysis | Non-orthogonal |

| Trityl (Trt) | TFA/dichloromethane (95:5) | Base stable, acid labile | Non-orthogonal |

| tert-Butyl (tBu) | TFA/dichloromethane (95:5) | Base stable, acid labile | Non-orthogonal |

| Allyl | Pd(PPh₃)₄/morpholine | Acid/base stable, Pd(0) labile | Orthogonal |

| Silyl (TBS/TIPS) | TBAF/THF or HF·pyridine | Acid/base stable, fluoride labile | Orthogonal |

The propargyl alkyne functionality presents unique orthogonal considerations due to its inherent reactivity toward copper-catalyzed azide-alkyne cycloaddition reactions [14] [15] [16]. While the terminal alkyne group generally exhibits stability under standard peptide synthesis conditions, careful selection of reaction conditions becomes essential when incorporating azide-containing building blocks into the same synthetic sequence [14] [15].

Advanced orthogonal protection strategies employ combinations of acid-labile, base-labile, and metal-labile protecting groups to enable selective deprotection sequences [10] [11]. For complex synthetic targets incorporating tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl scaffolds, the fluorenylmethoxycarbonyl/tert-butyl protection scheme provides optimal orthogonality [10] [11]. Fluorenylmethoxycarbonyl groups are removed under basic conditions using piperidine, while tert-butyl and tert-butyloxycarbonyl groups remain intact until final acidolytic cleavage [10] [11].

Specialized protecting group combinations have been developed for particularly challenging synthetic targets. The use of allyl-based protecting groups provides orthogonality to both acid and base-labile groups through palladium-catalyzed deprotection mechanisms [10] [11]. Silyl protecting groups offer an additional dimension of orthogonality through fluoride-mediated cleavage that is compatible with both acid and base-stable functionalities [10] [11].

The 1-ethoxyethylidene protecting group has emerged as a particularly effective strategy for aminooxy protection in solid-phase peptide synthesis applications [17]. This protecting group demonstrates full compatibility with standard solid-phase peptide synthesis conditions while allowing multiple incorporation of aminooxy functionality into growing peptide chains [17]. The 1-ethoxyethylidene group remains stable throughout peptide elongation and can be selectively removed under mild acidic conditions without affecting other protecting groups [17].

PEG Chain Elongation and Functionalization Protocols

Polyethylene glycol chain elongation and functionalization represent critical aspects of tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl synthesis that directly impact the final product properties and bioconjugation performance [18] [19] [20]. The polyethylene glycol-3 spacer unit provides essential hydrophilic character and biocompatibility while serving as a flexible linker between the aminooxy and propargyl reactive termini [18] [19].

The most commonly employed approach for polyethylene glycol chain construction utilizes step-wise coupling methodologies that build the polymer backbone through sequential addition of ethylene glycol units [18] [19]. This strategy provides precise molecular weight control and enables incorporation of functional groups at predetermined positions along the polymer chain [18] [19]. However, the step-wise approach requires multiple purification steps and can suffer from decreased efficiency as chain length increases [18] [19].

Table 3: PEG Chain Elongation and Functionalization Methods

| Method | Reagents | Yield (%) | Molecular Weight Control | Functional Group Tolerance |

|---|---|---|---|---|

| Williamson Etherification | Tosylate-PEG, NaH, THF | 85-92 | Moderate | Limited |

| Ring-Opening Polymerization | Ethylene oxide, KOH catalyst | 90-95 | Excellent | Good |

| Step-Growth Coupling | Diol-PEG, Diacid chloride | 88-94 | Good | Moderate |

| Suzuki-Miyaura Coupling | Boronic acid-PEG, Halide-PEG | 82-90 | Good | Excellent |

| Click Chemistry Approach | Azide-PEG, Alkyne-PEG, CuSO₄ | 95-99 | Excellent | Excellent |

| Amide Bond Formation | Amine-PEG, Carboxyl-PEG, EDC | 90-96 | Good | Good |

Ring-opening polymerization offers an alternative approach that provides excellent molecular weight control and high efficiency for polyethylene glycol synthesis [18] [19]. This methodology employs ethylene oxide monomers and catalytic bases such as potassium hydroxide to generate polyethylene glycol chains with narrow molecular weight distributions [18] [19]. The living polymerization characteristics enable precise control over chain length and end-group functionality [18] [19].

Click chemistry methodologies have emerged as particularly powerful tools for polyethylene glycol functionalization due to their high efficiency and excellent functional group tolerance [18] [19] [16]. Copper-catalyzed azide-alkyne cycloaddition reactions enable rapid and quantitative coupling of azide and alkyne-functionalized polyethylene glycol precursors under mild aqueous conditions [16] [21]. The resulting triazole linkages provide exceptional stability and biocompatibility [16] [21].

The copper-catalyzed azide-alkyne cycloaddition mechanism proceeds through formation of a copper-alkyne complex followed by azide coordination and subsequent cycloaddition to generate the triazole product [15] [16] [21]. The reaction demonstrates remarkable regioselectivity, producing exclusively 1,4-disubstituted triazole regioisomers when employing copper catalysis [15] [16] [21]. This selectivity contrasts with uncatalyzed thermal cycloaddition reactions that generate mixtures of 1,4- and 1,5-regioisomers [16] [21].

Advanced polyethylene glycol functionalization strategies employ strain-promoted azide-alkyne cycloaddition reactions that proceed without copper catalysts [16]. These bioorthogonal reactions utilize strained cyclooctyne derivatives that undergo rapid cycloaddition with azides under physiological conditions [16]. The copper-free nature of strain-promoted cycloaddition makes this approach particularly suitable for biological applications where metal toxicity is a concern [16].

Functionalization of polyethylene glycol termini with aminooxy and propargyl groups requires specialized synthetic approaches that preserve the reactivity of these functional groups throughout the synthesis. The aminooxy functionality is typically introduced through coupling of protected aminooxy acids or through reduction of nitro-containing polyethylene glycol precursors [22] [23]. The propargyl group can be incorporated through alkylation reactions using propargyl bromide or through coupling of propargyl acid derivatives [24] [25].

The solubility characteristics of polyethylene glycol derivatives present both opportunities and challenges for synthetic manipulation [18] [19]. The high water solubility of polyethylene glycol facilitates purification through aqueous extraction methods but can complicate traditional organic synthesis workflows [18] [19]. Careful selection of solvent systems that balance solubility requirements with reaction efficiency becomes essential for successful synthesis [18] [19].

Purification and Analytical Quality Control

Purification of tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl requires specialized methodologies that address the unique physicochemical properties of this multifunctional bioconjugation scaffold [26] [27] [28]. The combination of hydrophilic polyethylene glycol segments with hydrophobic protecting groups creates amphiphilic characteristics that challenge conventional purification approaches [26] [27].

Reverse-phase high-performance liquid chromatography represents the most versatile and widely employed purification method for polyethylene glycol-containing compounds [26] [27] [28]. The hydrophobic stationary phase selectively retains compounds based on their lipophilic character while enabling differential elution through gradient systems employing increasing concentrations of organic solvents [26] [27]. For tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl, optimal separation is typically achieved using C8 or C18 columns with water-acetonitrile gradient systems containing trifluoroacetic acid as an ion-pairing agent [26] [27].

The challenge of polyethylene glycol characterization by conventional ultraviolet detection arises from the lack of sufficiently active chromophores in the polymer backbone [26] [27]. This limitation is readily overcome through charged aerosol detection, which provides universal detection capabilities independent of chromophore presence [26] [27]. Charged aerosol detection enables quantitative analysis of polyethylene glycol derivatives with high sensitivity and broad linear dynamic range [26] [27].

Table 4: Analytical Quality Control Methods for tert-Butyloxycarbonyl-aminooxy-Polyethylene Glycol-3-Propargyl

| Analytical Method | Parameter Measured | Detection Limit | Quantitative | Sample Requirements |

|---|---|---|---|---|

| HPLC-UV | Purity, Retention time | 0.1-1% | Yes | 1-10 mg |

| LC-MS/MS | Molecular weight, Fragmentation | 0.01-0.1% | Yes | 0.1-1 mg |

| MALDI-TOF MS | Molecular weight distribution | 0.1-1% | Semi-quantitative | 0.1-1 mg |

| ¹H NMR Spectroscopy | Structure confirmation, Integration | 1-5% | Yes | 5-20 mg |

| ¹³C NMR Spectroscopy | Carbon environment, Structure | 1-5% | Semi-quantitative | 10-50 mg |

| FT-IR Spectroscopy | Functional group identification | 1-10% | No | 1-5 mg |

| Elemental Analysis | Composition, Purity | 0.1-0.5% | Yes | 5-10 mg |

| Size Exclusion Chromatography | Molecular weight, Polydispersity | 1-5% | Yes | 1-10 mg |

Two-dimensional liquid chromatography systems provide enhanced separation capabilities for complex polyethylene glycol mixtures [26]. The first dimension typically employs size-exclusion chromatography to separate based on molecular weight differences, while the second dimension utilizes reverse-phase chromatography for separation based on hydrophobic interactions [26]. Online transfer between dimensions enables comprehensive characterization of polyethylene glycol heterogeneity and impurity profiles [26].

Mass spectrometry provides definitive molecular weight confirmation and structural characterization for tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl [29] [27] [28]. However, the polydisperse nature of polyethylene glycol and the complexity of multiply charged ion patterns can complicate spectral interpretation [29] [27]. Post-column addition of charge-reducing reagents such as triethylamine or diethylmethylamine significantly simplifies mass spectra by reducing the number of charged states and enabling accurate mass determination [27] [28].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers particular advantages for polyethylene glycol characterization due to its ability to generate predominantly singly charged ions [29] [30]. This technique provides clear resolution of individual polyethylene glycol oligomers and enables determination of molecular weight distributions [29] [30]. The choice of matrix and sample preparation conditions critically influences spectral quality and requires optimization for each specific compound [29] [30].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for polyethylene glycol derivatives [31] [32]. Proton nuclear magnetic resonance spectroscopy enables determination of polymer molecular weight through integration ratio analysis comparing terminal groups to the repeating ethylene glycol backbone [31] [32]. Correct interpretation requires careful consideration of carbon-13-proton coupling effects that create additional complexity in the spectral patterns [31] [32].

The characteristic polyethylene glycol backbone resonances appear as multiplets around 3.6 parts per million in proton nuclear magnetic resonance spectroscopy, while terminal methyl groups typically resonate at approximately 3.37 parts per million [31] [32]. The tert-butyloxycarbonyl protecting group displays a distinctive singlet at approximately 1.45 parts per million corresponding to the nine equivalent methyl protons [31] [32]. The propargyl functionality exhibits characteristic alkyne resonances with the terminal alkyne proton appearing as a triplet around 2.5 parts per million [31] [32].

Fourier transform infrared spectroscopy provides complementary structural information through identification of characteristic functional group absorptions . The tert-butyloxycarbonyl group exhibits a strong carbonyl stretch at approximately 1700 wavenumbers, while the carbamate nitrogen-hydrogen stretch appears around 3300-3400 wavenumbers . The propargyl alkyne functionality displays carbon-carbon triple bond stretching at 2100-2260 wavenumbers and alkyne carbon-hydrogen stretching at 3200-3300 wavenumbers .

Quality control protocols must address the stability of tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl under storage and handling conditions [33] [34]. The aminooxy functionality demonstrates particular sensitivity to carbonyl-containing impurities that can lead to unwanted oxime formation [22] [23]. Storage under inert atmosphere and exclusion of aldehydes and ketones from the storage environment prevents degradation and maintains product integrity [22] [23].

Analytical method validation follows established protocols that demonstrate accuracy, precision, linearity, range, detection limits, quantitation limits, specificity, ruggedness, and robustness [33] [34] [35]. Each analytical technique requires specific validation parameters appropriate to its intended use in quality control applications [33] [34]. Method transfer protocols ensure consistent performance when analytical methods are implemented across different laboratories or instrumentation platforms [36].

The development of analytical target profiles provides a framework for method development that defines specific performance requirements based on intended use [36]. For tert-butyloxycarbonyl-aminooxy-polyethylene glycol-3-propargyl, analytical target profiles must address purity requirements, structural confirmation needs, and stability monitoring requirements throughout the product lifecycle [36].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.